molecular formula C6H9N3O2 B14038261 Azane;hydroxyimino-oxido-phenylazanium

Azane;hydroxyimino-oxido-phenylazanium

Cat. No.: B14038261
M. Wt: 155.15 g/mol
InChI Key: GXCSNALCLRPEAS-UHFFFAOYSA-N
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Description

Azane;hydroxyimino-oxido-phenylazanium (systematic IUPAC name: Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide) is a nitrogen- and sulfur-containing aromatic compound with the molecular formula C₁₂H₈N₂O₅S and a molecular weight of 292.27 g/mol . Its structure features two nitroso (N=O) groups, a sulfinyl (S=O) bridge, and aromatic benzene rings (Figure 1).

Key structural attributes:

  • Functional groups: Nitroso (-N=O), sulfinyl (-S=O), hydroxyl (-OH).
  • Stereochemistry: Planar aromatic rings with rotatable bonds at the sulfinyl and nitroso linkages.
  • SMILES notation: [O-][N+](=O)c1ccccc1S(=O)c2ccccc2[N+]([O-])=O .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

azane;hydroxyimino-oxido-phenylazanium

InChI

InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,9H;1H3

InChI Key

GXCSNALCLRPEAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[N+](=NO)[O-].N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;hydroxyimino-oxido-phenylazanium typically involves the reaction of hydroxylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products. The final compound is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Azane;hydroxyimino-oxido-phenylazanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitroso compounds, primary amines, and substituted phenyl derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

Azane;hydroxyimino-oxido-phenylazanium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Azane;hydroxyimino-oxido-phenylazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of their biological functions. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate their mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azane;hydroxyimino-oxido-phenylazanium belongs to a broader class of nitrogenous aromatic compounds. Below is a comparative analysis with structurally or functionally related compounds, supported by experimental data.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Reactivity/Applications
This compound C₁₂H₈N₂O₅S Nitroso, sulfinyl, hydroxyl 292.27 Redox-active, potential ligand for metal coordination
Azobenzene C₁₂H₁₀N₂ Azo (-N=N-) 182.22 Photoswitchable material, dye synthesis
Hydroxylamine H₃NO Amine (-NH₂), hydroxyl (-OH) 33.03 Reducing agent, precursor to oximes
Dimethylglyoxime C₄H₈N₂O₂ Oxime (=N-OH) 116.12 Nickel detection, chelating agent
Phenazine C₁₂H₈N₂ Heterocyclic (two fused pyrazine) 180.21 Antimicrobial, electrochemical studies

Table 2: pH-Dependent Solubility/Stability (Selected Compounds)

Compound Name pH Condition Solubility/Stability Parameter
This compound Not explicitly studied Likely stable in neutral pH due to aromatic and sulfinyl groups
Hydroxylamine pH 4.6 1.42 (log P or pKa)
pH 9.2 1.65
Dimethylglyoxime pH 9.6 (ammonia buffer) 1.63
Benzoin 1-oxime pH 2.0 0.88
pH 8.2 1.67

Key Research Findings

Structural Uniqueness: Unlike simpler oximes (e.g., dimethylglyoxime) or azo compounds (e.g., azobenzene), this compound integrates sulfinyl and nitroso groups, enhancing its polarizability and redox versatility .

Stability : Comparative data suggest that its aromatic backbone provides greater thermal stability than hydrazine derivatives, which are prone to decomposition .

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